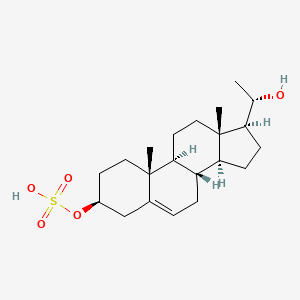
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 8,9-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 8,9-dimethyl- is a heterocyclic compound that belongs to the class of benzimidazoquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused ring system combining benzimidazole and quinazoline moieties, with two methyl groups attached at the 8th and 9th positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazoquinazolines typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with quinazoline derivatives. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for such compounds may involve multi-step synthesis processes, starting from readily available raw materials. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
化学反応の分析
Types of Reactions
Benzimidazoquinazolines can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkyl derivatives.
科学的研究の応用
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: As probes for studying biological processes.
Medicine: As potential therapeutic agents for treating diseases such as cancer, infections, and neurological disorders.
Industry: As components in the development of new materials and chemical processes.
作用機序
The mechanism of action of benzimidazoquinazolines involves their interaction with specific molecular targets, such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some benzimidazoquinazolines have been shown to inhibit the activity of certain kinases, which are involved in cell signaling and proliferation.
類似化合物との比較
Similar Compounds
Benzimidazole: A simpler structure with a single benzimidazole ring.
Quinazoline: A compound with a quinazoline ring system.
Benzimidazoquinazoline: Compounds with different substituents or modifications on the benzimidazoquinazoline core.
Uniqueness
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 8,9-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 8,9-dimethyl groups may enhance its stability, solubility, or interaction with molecular targets compared to other similar compounds.
特性
CAS番号 |
32700-93-9 |
|---|---|
分子式 |
C16H13N3O |
分子量 |
263.29 g/mol |
IUPAC名 |
8,9-dimethyl-6H-benzimidazolo[2,1-b]quinazolin-12-one |
InChI |
InChI=1S/C16H13N3O/c1-9-7-13-14(8-10(9)2)19-15(20)11-5-3-4-6-12(11)17-16(19)18-13/h3-8H,1-2H3,(H,17,18) |
InChIキー |
WRHSWQOQEQPFCF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)N3C(=O)C4=CC=CC=C4N=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


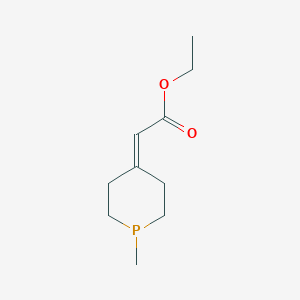

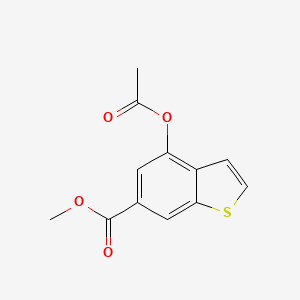
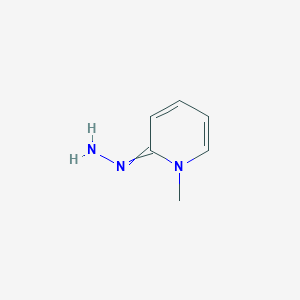
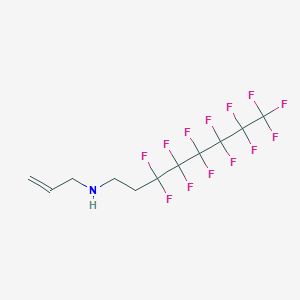

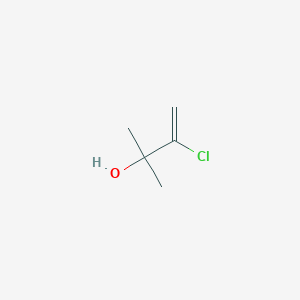


![2-{(E)-[(3-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14689082.png)
![Benzoxazolium, 3-methyl-2-[2-[(3-methyl-5-phenyl-2(3H)-benzoxazolylidene)methyl]-1-butenyl]-5-phenyl-, methyl sulfate](/img/structure/B14689083.png)
![5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14689093.png)

